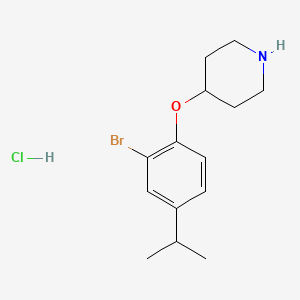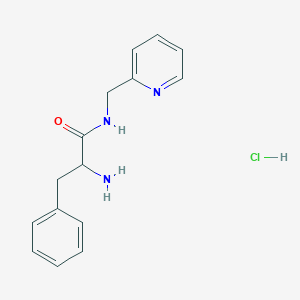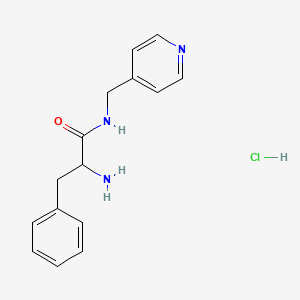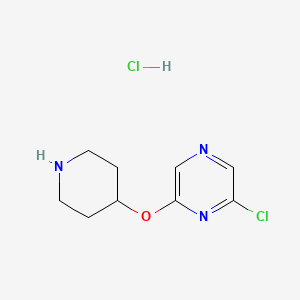
2-氯-6-(哌啶-4-基氧基)吡嗪盐酸盐
描述
2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is a versatile small molecule scaffold used primarily in research and development. Its molecular formula is C9H13Cl2N3O, and it has a molecular weight of 250.13 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules .
作用机制
The mechanism of action of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
2-(Piperidin-4-yloxy)pyrazine hydrochloride: Similar structure but lacks the chlorine atom.
2-Chloropyrazine: Contains the chlorine atom but lacks the piperidin-4-yloxy group
Uniqueness
2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is unique due to the presence of both the chlorine atom and the piperidin-4-yloxy group. This combination imparts specific chemical properties and reactivity, making it a valuable scaffold for various applications .
属性
IUPAC Name |
2-chloro-6-piperidin-4-yloxypyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMWHGVAOKKOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




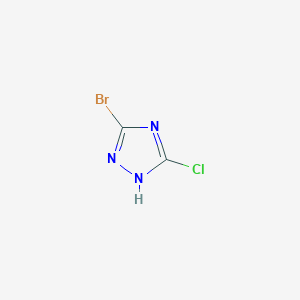
![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)
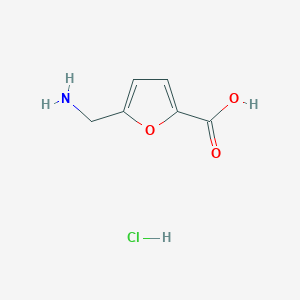
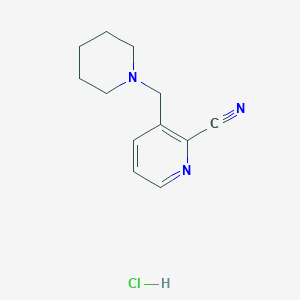
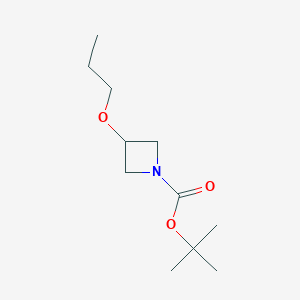
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)
